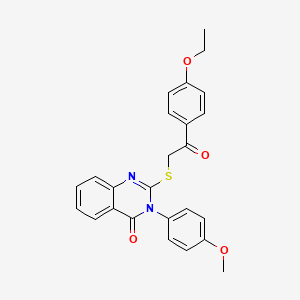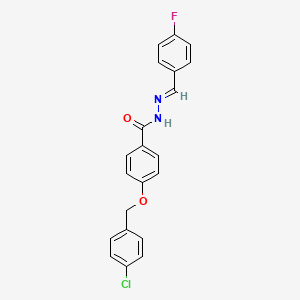
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on ist eine komplexe organische Verbindung, die zur Familie der Chinazolinone gehört. Chinazolinone sind für ihre vielfältigen biologischen Aktivitäten bekannt, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.
Vorbereitungsmethoden
Die Synthese von 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on umfasst typischerweise mehrstufige organische Reaktionen. Der allgemeine Syntheseweg umfasst:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien wie 4-Ethoxybenzaldehyd und 4-Methoxybenzaldehyd.
Bildung von Zwischenprodukten: Die ersten Schritte umfassen die Bildung von Zwischenprodukten durch Reaktionen wie Aldolkondensation und nucleophile Substitution.
Cyclisierung: Der Schlüsselschritt bei der Synthese ist die Cyclisierungsreaktion, die die Chinazolinon-Kernstruktur bildet.
Thioether-Bildung:
Industrielle Produktionsverfahren können die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und Katalysatoren umfassen, um höhere Ausbeuten und Reinheiten zu erzielen.
Chemische Reaktionsanalyse
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion von Carbonylgruppen zu Alkoholen führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Thioethergruppe durch andere Nucleophile ersetzt werden kann.
Hydrolyse: Unter sauren oder basischen Bedingungen kann die Verbindung einer Hydrolyse unterzogen werden, was zur Spaltung der Thioetherbindung und zur Bildung der entsprechenden Säuren und Alkohole führt.
Analyse Chemischer Reaktionen
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of the thioether bond and formation of corresponding acids and alcohols.
Wissenschaftliche Forschungsanwendungen
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter Antikrebs-, entzündungshemmende und antimikrobielle Wirkungen.
Medizin: Es wird weiterhin geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten wie Krebs und Infektionskrankheiten zu erforschen.
Industrie: Die Verbindung kann aufgrund ihrer einzigartigen strukturellen Eigenschaften Anwendungen bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen finden.
Wirkmechanismus
Der Wirkmechanismus von 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen ausüben durch:
Hemmung von Enzymen: Es kann die Aktivität bestimmter Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, wie z. B. Kinasen oder Proteasen.
Modulation von Signalwegen: Die Verbindung kann wichtige Signalwege wie den MAPK- oder PI3K/Akt-Weg modulieren, was zu Veränderungen in der Zellproliferation, Apoptose oder Entzündung führt.
Bindung an Rezeptoren: Es kann an spezifische Rezeptoren auf der Zelloberfläche oder innerhalb der Zelle binden, wodurch nachgeschaltete Effekte ausgelöst werden, die zu seiner biologischen Aktivität beitragen.
Wirkmechanismus
The mechanism of action of 2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, such as kinases or proteases.
Modulation of Signaling Pathways: The compound may modulate key signaling pathways, such as the MAPK or PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, or inflammation.
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, triggering downstream effects that contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on kann mit anderen ähnlichen Verbindungen der Chinazolinon-Familie verglichen werden, wie zum Beispiel:
2-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)chinazolin-4(3H)-on: Diese Verbindung hat eine ähnliche Struktur, aber mit verschiedenen Substituenten, was zu Variationen in ihrer biologischen Aktivität führt.
2-((2-(4-Chlorphenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on:
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)chinazolin-4(3H)-on: Die Nitrogruppe führt zusätzliche Reaktivität ein, was diese Verbindung in verschiedenen chemischen und biologischen Kontexten nützlich macht.
Eigenschaften
CAS-Nummer |
763106-71-4 |
|---|---|
Molekularformel |
C25H22N2O4S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-20-12-8-17(9-13-20)23(28)16-32-25-26-22-7-5-4-6-21(22)24(29)27(25)18-10-14-19(30-2)15-11-18/h4-15H,3,16H2,1-2H3 |
InChI-Schlüssel |
MUXATVDWXKNNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12017704.png)
![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017705.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12017714.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12017719.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017732.png)
![2-[(5Z)-6-oxo-5-(2-propoxybenzylidene)-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B12017753.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12017763.png)
![2-[(5E)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12017767.png)

![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)
